5-Phenyl-1,3,4-thiadiazol-2-amine

Description

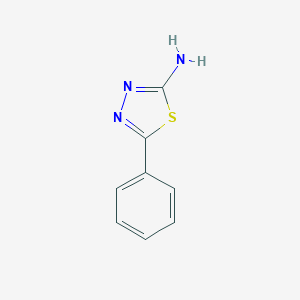

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHEOAEJRHUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277076 | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-03-1 | |

| Record name | 2002-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its significant antimicrobial and anticancer activities. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate further investigation and application of this promising molecule.

Core Compound Identification

CAS Number: 2002-03-1

IUPAC Name: 5-phenyl-1,3,4-thiadiazol-2-amine

Synonyms: 2-Amino-5-phenyl-1,3,4-thiadiazole, 5-Phenyl-2-amino-1,3,4-thiadiazole

Physicochemical Properties

The physical and chemical properties of 5-Phenyl-1,3,4-thiadiazol-2-amine are summarized in the tables below, providing essential data for experimental design and compound handling.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N₃S | [1] |

| Molecular Weight | 177.23 g/mol | [1] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 223-227 °C | |

| Solubility | Soluble in Dimethylformamide (DMF) |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Spectral Data | ||

| λmax | 267 nm (in H₂SO₄ aq.) | |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ||

| N-H stretching | 3372 | [2] |

| C-H stretching (aromatic) | 3064 | [2] |

| C=N stretching (ring) | 1632 | [2] |

| C=C stretching (aromatic) | 1562-1448 | [2] |

| C-S-C stretching (thiadiazole) | 862 | [2] |

| ¹H NMR Spectroscopy (DMSO-d₆, δ, ppm) | ||

| NH₂ and Ar-H | 7.37–7.51 (m, 5H) | [3] |

| Ar-H | 7.77 (d, J = 7.9 Hz, 2H) | [3] |

| ¹³C NMR Spectroscopy (DMSO-d₆, δ, ppm) | ||

| C-5 | 175.2 | [2] |

| C-2 | 162.2 | [2] |

| Aromatic Carbons | 130.3, 129.2, 126.5 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of 5-Phenyl-1,3,4-thiadiazol-2-amine are provided below.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

A common and effective method for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine is through the cyclization of benzoyl thiosemicarbazide.[2]

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol

-

Ammonium Hydroxide (NH₄OH) solution

-

Chloroform

-

Distilled water

-

Ice

Procedure:

Step 1: Synthesis of Benzoyl Thiosemicarbazide

-

Dissolve thiosemicarbazide (0.015 mol) and methyl benzoate (0.01 mol) in 50 mL of methanol by heating.

-

Reflux the reaction mixture for 8-10 hours.

-

Pour the resulting solution into an ice-water mixture.

-

Collect the solid precipitate by filtration, dry it, and recrystallize from rectified spirit.

Step 2: Cyclization to 5-Phenyl-1,3,4-thiadiazol-2-amine

-

Add the synthesized benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking, keeping the temperature controlled in an ice bath.

-

Heat the mixture to 60-70°C for 5 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Pour the solution over crushed ice.

-

Precipitate the product by adding ammonium hydroxide solution.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any sulfate impurities.

-

Dry the product and recrystallize it from chloroform.

Characterization: The structure of the synthesized compound can be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, as detailed in Table 2. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Antimicrobial Activity Screening

The antimicrobial activity of 5-Phenyl-1,3,4-thiadiazol-2-amine can be evaluated using the agar well diffusion method.[4]

Materials:

-

Synthesized 5-Phenyl-1,3,4-thiadiazol-2-amine

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Nutrient Agar (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Standard antifungal (e.g., Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes, cork borer, and other standard microbiology lab equipment

Procedure:

-

Prepare sterile Nutrient Agar and Sabouraud Dextrose Agar plates.

-

Inoculate the agar plates with the respective microbial cultures (18-hour old bacterial cultures and 72-hour old fungal cultures).

-

Create wells in the agar plates using a sterile cork borer.

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Add a defined volume of the compound solution into the wells.

-

Use DMSO as a negative control and the standard antibiotic/antifungal as a positive control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25°C for 72 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

Calculate the percentage of inhibition by comparing the zone of inhibition of the test compound with that of the standard drug.

Biological Activities and Signaling Pathways

5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The presence of the 1,3,4-thiadiazole ring is crucial for this activity, and modifications on the phenyl ring and the amino group can modulate the potency and spectrum of activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.[6][7]

One of the key mechanisms of action is the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade in many cancers.[8] Inhibition of the ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative has been shown to lead to cell cycle arrest at the G0/G1 phase and an increase in the expression of the cyclin-dependent kinase inhibitor p27/Kip1.[8]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 5-Phenyl-1,3,4-thiadiazol-2-amine.

Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial screening via agar well diffusion.

ERK Signaling Pathway Inhibition

Caption: Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.

Conclusion

5-Phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in the field of medicinal chemistry, possessing a versatile scaffold for the development of new therapeutic agents. Its demonstrated antimicrobial and anticancer activities, coupled with well-defined synthetic routes, make it an attractive starting point for further research and drug development endeavors. This technical guide provides a solid foundation of its properties, synthesis, and biological activities to aid researchers in unlocking the full potential of this valuable molecule.

References

- 1. 5-Phenyl-1,3,4-thiadiazol-2-amine | 2002-03-1 | Benchchem [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Phenyl-1,3,4-thiadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and logical workflows for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

5-Phenyl-1,3,4-thiadiazol-2-amine is a solid, white to yellow crystalline powder.[1] Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | [2] |

| Molecular Weight | 177.23 g/mol | [2] |

| Melting Point | 223-227 °C | [2][3] |

| Boiling Point (Predicted) | 359.0 ± 25.0 °C | [3] |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

| UV max | 267 nm (in aqueous H₂SO₄) | [4] |

| Physical Form | Solid | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological screening of 5-Phenyl-1,3,4-thiadiazol-2-amine are crucial for reproducibility and further investigation. The following sections outline established protocols.

Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

A common and effective method for the synthesis of this compound involves the cyclization of a carboxylic acid and thiosemicarbazide.

General Procedure:

A mixture of a carboxylic acid (e.g., benzoic acid) and thiosemicarbazide is reacted in the presence of a dehydrating agent such as polyphosphate ester (PPE) or a strong acid like concentrated sulfuric acid.[5][6]

-

Method 1: Using Polyphosphate Ester (PPE) [6]

-

To a heated solution (60 °C) of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

-

Reflux the reaction mixture for 10 hours.

-

After reflux, add distilled water (15 mL) to the mixture.

-

Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).

-

Filter the resulting precipitate and wash it with chloroform and hexane.

-

-

Method 2: Using Concentrated Sulfuric Acid [5]

-

Add 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to concentrated sulfuric acid (20 mL) with shaking.

-

Heat the mixture between 60-70°C for 5 hours.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Pour the solution over crushed ice.

-

Precipitate the compound by adding ammonium hydroxide (NH₄OH) solution.

-

Wash the precipitate thoroughly with distilled water to remove any sulfate ions.

-

Dry the product and recrystallize it from a suitable solvent like chloroform.

-

Antimicrobial Activity Screening: Disc Diffusion Technique

The antimicrobial potential of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives can be assessed using the disc diffusion method.[5]

Protocol:

-

Preparation of Test Compound Solution: Dissolve 10 mg of the synthesized compound in dimethyl sulfoxide (DMSO) to a final volume of 10 mL (1.0 mg/mL). Further dilute this stock solution with DMSO to achieve a working concentration of 100 µg/mL.

-

Preparation of Standard Drug Solutions: Prepare solutions of standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs at a concentration of 20 µg/mL in DMSO.

-

Culture Media Preparation:

-

For Bacteria: Use Nutrient Agar medium (pH 7.4).

-

For Fungi: Use Sabouraud's Dextrose Agar medium (pH 5.7).

-

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with the test compound solution and the standard drug solutions. Place the discs on the inoculated agar plates.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. Compare the zone of inhibition of the test compound with that of the standard drug to determine its relative antimicrobial activity.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: General synthesis workflow for 5-Phenyl-1,3,4-thiadiazol-2-amine.

Caption: Workflow for the disc diffusion antimicrobial screening assay.

Biological Activities and Potential Applications

Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine have demonstrated a wide range of biological activities, making them promising candidates for drug development.

-

Antimicrobial Activity: The core structure and its derivatives have shown significant activity against various strains of bacteria and fungi.[5][7] The introduction of different substituents on the phenyl ring can modulate this activity.

-

Anticancer Activity: Several studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives.[5][8] For instance, certain compounds have exhibited antiproliferative effects against cancer cell lines such as LoVo and MCF-7.[8]

-

Antioxidant Activity: Some derivatives have also been screened for their antioxidant properties using methods like the DPPH radical scavenging assay.[9]

-

Corrosion Inhibition: Interestingly, 5-Phenyl-1,3,4-thiadiazol-2-amine has been reported to inhibit the corrosion of mild steel in acidic solutions.[4]

The diverse biological profile of this scaffold highlights its importance as a pharmacophore in the design of new therapeutic agents. Further research into structure-activity relationships and mechanisms of action is warranted to fully exploit its potential.

References

- 1. 2-Amino-5-phenyl-1,3,4-thiadiazol | 2002-03-1 | TCI AMERICA [tcichemicals.com]

- 2. 2-氨基-5-苯基-1,3,4-噻二唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 | 2002-03-1 [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-Phenyl-1,3,4-thiadiazol-2-amine: Solubility, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organic solvent solubility, synthetic methodologies, and proposed mechanisms of action for the heterocyclic compound 5-Phenyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Focus: Solubility in Organic Solvents

A thorough review of available literature indicates a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for 5-Phenyl-1,3,4-thiadiazol-2-amine in common organic solvents. However, qualitative solubility information has been reported and is summarized in the table below.

Qualitative Solubility Data

| Organic Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

| Methanol | Soluble | [3] |

| Acetone | Soluble | [2] |

Note: The term "soluble" is as reported in the cited literature and lacks specific quantitative measurement. Azo dyes derived from 5-Phenyl-1,3,4-thiadiazol-2-amine have also been reported to be soluble in acetone, ethanol, DMF, and DMSO.[2]

Experimental Protocols

General Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine is well-documented and can be achieved through the cyclization of a benzoyl thiosemicarbazide precursor. The following is a generalized experimental protocol based on reported methods.[4]

Materials:

-

4-substituted benzoyl thiosemicarbazide

-

Concentrated sulfuric acid

-

Ice

-

Ammonium hydroxide solution

-

Distilled water

-

Chloroform (for recrystallization)

Procedure:

-

Add the 4-substituted benzoyl thiosemicarbazide portion-wise to concentrated sulfuric acid with continuous shaking.

-

Heat the mixture to between 60-70°C for approximately 5 hours.

-

Allow the reaction mixture to cool to room temperature and let it stand overnight.

-

Pour the reaction mixture over crushed ice.

-

Precipitate the compound by adding ammonium hydroxide solution.

-

Wash the resulting precipitate thoroughly with distilled water to remove any sulfate impurities.

-

Dry the product and recrystallize from a suitable solvent, such as chloroform, to obtain the purified 5-Phenyl-1,3,4-thiadiazol-2-amine.

Caption: General workflow for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a general protocol for determining the thermodynamic solubility of a compound, which can be adapted for 5-Phenyl-1,3,4-thiadiazol-2-amine. This method relies on achieving equilibrium between the dissolved and undissolved solute.

Materials:

-

5-Phenyl-1,3,4-thiadiazol-2-amine

-

Selected organic solvent

-

Beaker or vial

-

Stirring apparatus (e.g., magnetic stirrer)

-

Analytical method for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of 5-Phenyl-1,3,4-thiadiazol-2-amine to a known volume of the chosen organic solvent in a beaker or vial.

-

Stir the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the stirring period, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.

-

Determine the concentration of the dissolved compound in the sample using a pre-validated analytical method.

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine have demonstrated potential as anticancer agents. Studies on related compounds suggest that they may induce apoptosis, the process of programmed cell death, in cancer cells. One proposed mechanism involves the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Some derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, has been observed.[5] Furthermore, other studies have suggested that certain 1,3,4-thiadiazole derivatives may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6]

Caption: Proposed intrinsic apoptotic pathway initiated by 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives.

References

- 1. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-1,3,4-thiadiazol-2-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, lists major commercial suppliers, and details experimental protocols for its use and derivatization.

Core Compound Properties

5-Phenyl-1,3,4-thiadiazol-2-amine is a stable and reactive intermediate widely utilized as a building block for the synthesis of biologically active molecules.[1] Its unique thiadiazole structure is a key pharmacophore, and the 2-amino group serves as a reactive site for further chemical modifications, enabling the creation of extensive compound libraries.[2]

Table 1: Physicochemical Properties of 5-Phenyl-1,3,4-thiadiazol-2-amine

| Property | Value | Source(s) |

| CAS Number | 2002-03-1 | [1][2][3] |

| Molecular Formula | C₈H₇N₃S | [1][4] |

| Molecular Weight | 177.23 g/mol | [1][2][4] |

| Appearance | White to yellow or orange powder/crystal | [1][3][4][5] |

| Melting Point | 220-228 °C | [1][6][7] |

| Purity | ≥96% (HPLC) to >98.0% (T)(HPLC) | [1][4][5] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Conditions | 0-8°C | [1] |

Commercial Suppliers

A variety of chemical suppliers offer 5-Phenyl-1,3,4-thiadiazol-2-amine in various purities and quantities. Researchers can inquire with these suppliers for quotations and lead times.

Table 2: Prominent Commercial Suppliers of 5-Phenyl-1,3,4-thiadiazol-2-amine

| Supplier | Purity Offered | Notes |

| Chem-Impex | ≥ 96% (HPLC) | Offers the compound for research in pharmaceutical and agricultural development.[1] |

| TCI Chemicals | >98.0%(T)(HPLC) | Provides detailed chemical properties and lists the compound under building blocks.[3][4][5] |

| MOLBASE | 90% - 98% | A platform listing multiple suppliers primarily from China.[8] |

| Benchchem | Research Grade | Notes that the compound is for research use only.[2] |

| Guidechem | 97% | Lists suppliers, including Nanjing Norris-Pharm Technology Co., Ltd.[6] |

| Sigma-Aldrich | 96% | A well-known supplier of research chemicals.[9] |

| Thermo Scientific Chemicals | 97% | Part of Thermo Fisher Scientific, offering a wide range of lab supplies.[10] |

Key Experimental Protocols

The following sections detail methodologies for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives and their subsequent evaluation for biological activity.

Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

This protocol describes a general method for synthesizing derivatives of the core compound.

Experimental Procedure:

-

A mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature.

-

Thiosemicarbazide (3.00 mmol) is then added to the mixture.

-

The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.

-

After heating, the reaction mixture is cooled in an ice bath.

-

40 mL of water is carefully added, and the resulting suspension is refluxed for 4 hours.

-

The mixture is cooled again, and the pH is adjusted to 8 using a 50% sodium hydroxide solution while stirring.

-

The resulting precipitate (the 5-aryl-1,3,4-thiadiazole-2-amine derivative) is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol is used to screen synthesized compounds for their antibacterial and antifungal properties.

Experimental Procedure:

-

Media Preparation: Prepare Nutrient Agar for bacteria and Sabouraud's Dextrose Agar for fungi.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of the agar plates.

-

Disc Preparation: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic/antifungal disc (e.g., Ciprofloxacin, Fluconazole) is used as a positive control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3][8]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 hours). Control wells receive medium with DMSO only.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[8][11]

Biological Activity and Signaling Pathways

Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2]

Anticancer Mechanism

Several studies have shown that 1,3,4-thiadiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, some derivatives have been found to arrest the cell cycle at the G2/M phase.[11] While the precise molecular targets for many derivatives are still under investigation, some have been shown to inhibit protein kinases, such as Abl kinase.[4] The general mechanism often involves the activation of caspase pathways, which are central to the execution of apoptosis.

Corrosion Inhibition

5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives have also been investigated as corrosion inhibitors for mild steel in acidic media.[12] The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This forms a protective layer that isolates the metal from the corrosive environment. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms in the thiadiazole ring and the metal surface). The effectiveness of the inhibition is dependent on the concentration of the inhibitor and the nature of the substituents on the phenyl ring.

This technical guide provides a foundational understanding of 5-Phenyl-1,3,4-thiadiazol-2-amine for research and development purposes. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Purity Standards for Research-Grade 5-Phenyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for research-grade 5-Phenyl-1,3,4-thiadiazol-2-amine. The information presented herein is essential for ensuring the quality, reproducibility, and reliability of experimental results in research and development settings.

Introduction

5-Phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. For research applications, the purity and characterization of this compound are of paramount importance to ensure that observed biological effects are attributable to the compound itself and not to impurities. Research-grade chemicals are typically expected to have a purity of greater than 98%.

Physicochemical Properties and Identification

A comprehensive identification of 5-Phenyl-1,3,4-thiadiazol-2-amine is the first step in quality assessment. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| CAS Number | 2002-03-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 223-227 °C |

| Solubility | Soluble in DMSO and DMF |

Purity Specifications and Impurity Profile

For research-grade 5-Phenyl-1,3,4-thiadiazol-2-amine, a high level of purity is required. The following table outlines the typical specifications for this compound.

| Test | Acceptance Criteria |

| Purity (by HPLC) | ≥ 98.0% |

| Identity (by ¹H-NMR) | Conforms to structure |

| Identity (by Mass Spec) | Conforms to molecular weight |

| Identity (by IR) | Conforms to reference spectrum |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residual Solvents | To be reported |

| Individual Impurity | ≤ 0.1% |

| Total Impurities | ≤ 2.0% |

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential process-related impurities. A common synthesis method involves the cyclization of benzoyl-thiosemicarbazide. A potential impurity arising from this synthesis is 2-(3-phenylpropanoyl) hydrazine-1-carbothioamide, which is an intermediate that may not have fully cyclized.

Analytical Methods and Experimental Protocols

Accurate determination of purity and identity requires the use of validated analytical methods. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Methodology:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-Phenyl-1,3,4-thiadiazol-2-amine and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

-

Instrument: 400 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H-NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the thiadiazole ring |

| ~7.5 | Multiplet | 3H | Aromatic protons meta and para to the thiadiazole ring |

| ~7.4 | Broad Singlet | 2H | Amine (-NH₂) protons |

Expected ¹³C-NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~168 | C=N of the thiadiazole ring |

| ~155 | C-S of the thiadiazole ring |

| ~131 | Quaternary carbon of the phenyl ring |

| ~129 | Aromatic CH carbons |

| ~126 | Aromatic CH carbons |

Mass Spectrometry (MS) for Molecular Weight Verification

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Expected Result:

The mass spectrum should show a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺, which is approximately 178.04.

Infrared (IR) Spectroscopy for Functional Group Identification

Methodology:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy using a KBr pellet.

-

Analysis: The IR spectrum is recorded and compared to a reference spectrum.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching of the amine group |

| ~3050 | Aromatic C-H stretching |

| ~1620 | C=N stretching of the thiadiazole ring |

| ~1550 | N-H bending of the amine group |

| ~1480 | Aromatic C=C stretching |

Biological Activity and Signaling Pathways

5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives are known to exhibit a range of biological activities. A notable mechanism of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase and inosine monophosphate dehydrogenase (IMPDH).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme has therapeutic applications in various conditions, including glaucoma and epilepsy.

IMP Dehydrogenase Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides. As these nucleotides are essential for DNA and RNA synthesis, inhibiting IMPDH can be an effective strategy for anticancer and antiviral therapies.

Conclusion

The quality and purity of 5-Phenyl-1,3,4-thiadiazol-2-amine are critical for its effective use in research and drug development. This guide has outlined the key purity standards, analytical methodologies, and potential biological activities of this compound. Adherence to these standards and the use of appropriate analytical techniques will ensure the integrity and reproducibility of scientific investigations involving this important heterocyclic scaffold. Researchers should always request a Certificate of Analysis from their supplier to verify that the material meets the required purity specifications.

spectral data for 5-Phenyl-1,3,4-thiadiazol-2-amine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Data of 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Phenyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest in medicinal chemistry. The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

IUPAC Name: 5-phenyl-1,3,4-thiadiazol-2-amine[1] Chemical Formula: C₈H₇N₃S[2] Molecular Weight: 177.23 g/mol [1][2] SMILES: C1=CC=C(C=C1)C2=NN=C(S2)N[1]

Spectral Data Summary

The following tables summarize the key spectral data for 5-Phenyl-1,3,4-thiadiazol-2-amine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.46 | m | 8H | Aromatic protons |

| 7.80 | br. s | 2H | NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 112-130 | Aromatic Carbons |

| 157.67 | C (Thiadiazole ring) |

| 170.46 | C (Thiadiazole ring) |

Solvent: DMSO-d₆[3]

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3286, 3163 | N-H stretch (amine) |

| 3070 | C-H stretch (aromatic) |

| 1604 | C=N stretch (thiadiazole ring) |

| 1257 | C-S stretch |

Sample Preparation: KBr pellet[4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular ion) |

| 104 | Fragment ion |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of 5-Phenyl-1,3,4-thiadiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of 5-Phenyl-1,3,4-thiadiazol-2-amine is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[3][5]

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from 0 to 15 ppm.

-

For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm.

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[5]

-

Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption peaks in the spectrum are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of different m/z values.

Workflow and Data Relationship Diagram

The following diagram illustrates the general workflow for the spectral analysis of 5-Phenyl-1,3,4-thiadiazol-2-amine, from synthesis to structural elucidation.

Caption: Workflow for the synthesis and spectral characterization of 5-Phenyl-1,3,4-thiadiazol-2-amine.

References

- 1. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基-5-苯基-1,3,4-噻二唑 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Historical Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and prevalent synthetic methodologies for obtaining 5-Phenyl-1,3,4-thiadiazol-2-amine, a crucial scaffold in medicinal chemistry. The following sections detail various synthetic routes, providing comparative data, explicit experimental protocols, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine predominantly involves the cyclization of a thiosemicarbazide precursor. The variations in these methods lie in the choice of starting materials, the cyclizing agent, and the reaction conditions. The most common approaches historically have utilized benzoic acid or its derivatives in conjunction with thiosemicarbazide.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route often depends on factors such as yield, reaction time, cost, and the toxicity of reagents. The table below summarizes quantitative data from several established methods for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives.

| Method | Starting Materials | Cyclizing Agent/Catalyst | Solvent/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Phosphorus Oxychloride | Benzoic acid, Thiosemicarbazide | POCl₃ | Stirred at room temp, then heated to 80-90 °C for 1h | 91 | 227-228 | [1] |

| Polyphosphate Ester (PPE) | Benzoic acid, Thiosemicarbazide | Polyphosphate ester (PPE) | Chloroform, Reflux for 10h | 64.4 | - | [2] |

| Concentrated Sulfuric Acid | 4-substituted benzoyl thiosemicarbazides | Conc. H₂SO₄ | Heated at 60-70°C for 5h | 63.6 - 78.2 | 214-284 | [3] |

| Solid-State with Phosphorus Pentachloride | Carboxylic acid, Thiosemicarbazide | PCl₅ | Solid-phase grinding at room temperature | >91 | - | [4] |

| Benzoyl Chloride & Thiosemicarbazide | Benzoyl chloride, Thiosemicarbazide | - | Cautiously heated | - | 225 | [5] |

Detailed Experimental Protocols

For reproducibility and adaptation in a laboratory setting, detailed experimental procedures for key synthetic methods are provided below.

Method 1: Synthesis using Phosphorus Oxychloride

This method is a widely cited and effective one-pot synthesis.

Experimental Protocol:

-

A mixture of benzoic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.[1]

-

Thiosemicarbazide (3.00 mmol) is then added to the mixture.[1]

-

The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[1]

-

After heating, the reaction mixture is cooled in an ice bath.[1]

-

40 mL of water is carefully added, and the resulting suspension is refluxed for 4 hours.[1]

-

The mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.[1]

-

The resulting precipitate is collected by filtration, washed, and can be recrystallized to yield 5-Phenyl-1,3,4-thiadiazol-2-amine.[1]

Method 2: Synthesis using Polyphosphate Ester (PPE)

This approach presents a less hazardous alternative to reagents like POCl₃.[2]

Experimental Protocol:

-

To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[2]

-

The reaction mixture is refluxed for 10 hours.[2]

-

Following reflux, 15 mL of distilled water is added to the mixture.[2]

-

The residual PPE is neutralized with NaHCO₃.[2]

-

The formed precipitate of 5-Phenyl-1,3,4-thiadiazol-2-amine is filtered off and washed with chloroform and hexane.[2]

Method 3: Cyclization of Benzoyl Thiosemicarbazide with Sulfuric Acid

This two-step method involves the initial formation of benzoyl thiosemicarbazide, followed by acid-catalyzed cyclization.

Experimental Protocol:

-

Step 1: Synthesis of Benzoyl Thiosemicarbazide

-

Thiosemicarbazide (0.015 mol) and a benzoic acid ester (0.01 mol) are dissolved in 50 mL of methanol by heating.[3]

-

The reaction mixture is then refluxed for 8-10 hours.[3]

-

An ice-water mixture is added to the resulting solution to precipitate the solid.[3]

-

The separated solid is dried and recrystallized from rectified spirit.[3]

-

-

Step 2: Dehydrocyclization

-

The synthesized benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with shaking.[3]

-

The mixture is heated to between 60-70°C for 5 hours.[3]

-

The reaction mixture is left to stand at room temperature overnight.[3]

-

This solution is then poured over crushed ice.[3]

-

The product is precipitated by the addition of NH₄OH solution.[3]

-

The obtained precipitate is thoroughly washed with distilled water to remove any sulfates and then dried. The product can be recrystallized from chloroform.[3]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. 251. Compounds related to thiosemicarbazide. Part II. 1-Benzoylthiosemicarbazides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activities of 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives, particularly those with a 5-phenyl-2-amino substitution, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives. It includes a comprehensive summary of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical sciences. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the 1,3,4-thiadiazole core has garnered significant attention due to its versatile pharmacological properties. The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets, leading to a wide spectrum of activities.[1] This guide focuses specifically on derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine, a class of compounds that has shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine have exhibited potent cytotoxic effects against a range of cancer cell lines. The introduction of various substituents on the phenyl ring and the 2-amino group has allowed for the modulation of their anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 7.56 | [2] |

| 5-(4-chlorophenyl)-N-(pyrimidin-2-yl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 2.34 | [2] |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | HepG2 (Liver) | 3.13 | [2] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A-549 (Lung) | 8.03 | [3] |

| 5-(thiophen-2-yl)-N'-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-carbohydrazide | HepG-2 (Liver) | 4.37 | [3] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [4] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

5-Phenyl-1,3,4-thiadiazol-2-amine derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of the test compound.

-

Anticancer Mechanism of Action

The anticancer activity of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives is believed to be multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.[7] Additionally, inhibition of protein kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival, has been proposed as a potential mechanism.[8]

Antimicrobial Activity

Derivatives of 5-Phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The nature and position of substituents on the phenyl ring have been shown to influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 | A. niger | - | [9] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 28 | C. albicans | - | [9] |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | A. niger | 32 | [9] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | C. albicans | 42 | [9] |

| A3 (a derivative) | E. coli | - | A. niger | - | [10] |

| B2 (a derivative) | P. aeruginosa | - | A. niger | - | [10] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[2][11]

Materials:

-

Bacterial or fungal strains of interest

-

Nutrient agar or Sabouraud dextrose agar

-

Sterile Petri dishes

-

5-Phenyl-1,3,4-thiadiazol-2-amine derivatives (test compounds)

-

Standard antibiotic/antifungal drugs (positive control)

-

Solvent for dissolving compounds (e.g., DMSO, negative control)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh inoculum of the test microorganism in a suitable broth.

-

Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

-

-

Well Preparation and Compound Addition:

-

Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[2]

-

Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

-

Data Analysis:

-

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the test compound. Compare the zone diameters of the test compounds with those of the positive and negative controls.

-

Antimicrobial Mechanism of Action

The exact mechanism of antimicrobial action for these derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms. The thiadiazole ring system may interfere with enzyme function or disrupt cell membrane integrity.

Anti-inflammatory Activity

Certain 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives have shown promising anti-inflammatory properties, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives using the Human Red Blood Cell (HRBC) membrane stabilization method.

| Derivative | Concentration (µg/mL) | % Protection | Reference |

| 2a | 1000 | 78.2 | [12] |

| 2b | 1000 | 75.6 | [12] |

| 2e | 1000 | 72.4 | [12] |

| Diclofenac Sodium (Standard) | 1000 | 85.3 | [12] |

Experimental Protocol: HRBC Membrane Stabilization Assay

The HRBC membrane stabilization method is a widely used in vitro technique to assess the anti-inflammatory activity of compounds. The principle is based on the ability of anti-inflammatory agents to protect the erythrocyte membrane from lysis induced by hypotonic solutions.[13]

Materials:

-

Fresh human blood

-

Alsever's solution (anticoagulant)

-

Isotonic saline (0.9% NaCl)

-

Hypotonic saline (0.36% NaCl)

-

Phosphate buffer (pH 7.4)

-

5-Phenyl-1,3,4-thiadiazol-2-amine derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of HRBC Suspension:

-

Collect fresh human blood and mix it with an equal volume of Alsever's solution.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Discard the supernatant and wash the packed red blood cells with isotonic saline. Repeat the washing and centrifugation step three times.

-

Prepare a 10% v/v suspension of the packed cells in isotonic saline.

-

-

Assay Mixture Preparation:

-

Prepare different concentrations of the test compounds and the standard drug.

-

In separate centrifuge tubes, mix 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the test compound/standard drug solution.

-

Add 0.5 mL of the 10% HRBC suspension to each tube.

-

Prepare a control tube containing the HRBC suspension but no test compound.

-

-

Incubation and Centrifugation:

-

Incubate all the tubes at 37°C for 30 minutes.[13]

-

After incubation, centrifuge the tubes at 3000 rpm for 10 minutes.

-

-

Spectrophotometric Analysis:

-

Carefully collect the supernatant (hemoglobin solution).

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis and the percentage of membrane stabilization (protection) using the following formulas: % Hemolysis = (Absorbance of test sample / Absorbance of control) × 100 % Protection = 100 - % Hemolysis

-

Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.[14] Some derivatives have shown selective inhibition of COX-1 or COX-2.[15][16]

Synthesis

A general method for the synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine involves the cyclization of benzoyl thiosemicarbazide.[3]

General Synthesis Protocol

Materials:

-

Substituted benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

-

Ethanol

Procedure:

-

Formation of Benzoyl Thiosemicarbazide:

-

A mixture of a substituted benzoic acid and thiosemicarbazide is refluxed in a suitable solvent.

-

-

Cyclization:

-

The resulting benzoyl thiosemicarbazide is then treated with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride and heated to induce cyclization, forming the 5-phenyl-1,3,4-thiadiazol-2-amine.[3][17]

-

The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

-

Conclusion

5-Phenyl-1,3,4-thiadiazol-2-amine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies, facilitated by the ease of substitution on the phenyl and amino groups, offer a valuable platform for the design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a foundational resource for researchers to build upon in the quest for new and improved treatments for a variety of diseases.

References

- 1. botanyjournals.com [botanyjournals.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Anti-inflammatory activity [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hereditybio.in [hereditybio.in]

- 11. chemistnotes.com [chemistnotes.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-Amino-5-sulfanyl-1,3,4-thiadiazoles: a new series of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpcbs.com [ijpcbs.com]

Navigating the Labyrinth of Cell Death: A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Phenyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives, a class of compounds demonstrating significant potential in anticancer research. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding the cytotoxic profile of these compounds is a critical first step in the drug discovery pipeline. This document synthesizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in this field.

Quantitative Cytotoxicity Data

The cytotoxic potential of 5-Phenyl-1,3,4-thiadiazol-2-amine and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters used to quantify this activity. The following tables summarize the reported cytotoxic activities from various studies.

Table 1: Cytotoxicity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line

| Compound | Substituent (R) | GI50 (µg/mL) |

| 4c | -Br | 24.0 |

| 4f | -OH | 35.2 |

| 4g | -OCH3 | 46.8 |

Data sourced from a study by Kumar et al. (2017).[1][2]

Table 2: Cytotoxicity of N-substituted-5-phenyl-1,3,4-thiadiazol-2-amines against MDA-MB-231 Breast Cancer Cell Line

| Compound | Substituent | IC50 (µM) |

| 93 | N-benzyl-5-(4-fluorophenyl) | Not specified |

| 94 | N-benzyl-5-(4-nitrophenyl) | Not specified |

| 95 | 5-phenyl-N-(4-tolyl) | Not specified |

| Cisplatin (Reference) | - | Higher than test compounds |

Chandra et al. (2019) reported that compounds 93, 94, and 95 demonstrated higher inhibitory activities than the reference drug cisplatin.[2]

Table 3: Cytotoxicity of 5-Aryl-1,3,4-thiadiazole Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

| Derivative 3 | MCF-7 | 7.56 |

| 5-FU (Reference) | MCF-7 | 6.80 |

| Various Derivatives | HepG2 | 3.13 - 44.87 |

| 5-FU (Reference) | HepG2 | 8.40 |

These results indicate a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines.[3]

Table 4: Cytotoxicity of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues

| Compound | Cell Line | IC50 (µg/mL) |

| 2h (4-hydroxy analogue) | SK-MEL-2 | 4.27 |

| 2a | SK-MEL-2 | 5.16 |

| 2j (3-methoxy-4-hydroxy) | SK-OV-3 | 7.35 |

| 2h (4-hydroxy) | HCT15 | 8.25 |

| 2b (4-methyl) | A549 | 9.40 |

This study highlights the cytotoxic effects on skin (SK-MEL-2), ovarian (SK-OV-3), colon (HCT15), and lung (A549) cancer cell lines.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the cytotoxicity of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines) and incubated for a further 48 hours.

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Absorbance Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 540 nm.

-

Data Analysis: The percentage growth inhibition is calculated, and the GI50 value is determined.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Cells (e.g., MCF-7, HepG2) are plated in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with different concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagrams illustrate the general workflow for preliminary cytotoxicity screening and a conceptual signaling pathway that could be investigated.

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

Caption: A hypothetical signaling pathway for apoptosis induction by a test compound.

Concluding Remarks

The preliminary cytotoxicity screening of 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives has revealed promising anticancer activities across a range of human cancer cell lines. The structure-activity relationship studies suggest that substitutions on the phenyl ring and the 2-amino group play a crucial role in modulating the cytotoxic potency. The methodologies outlined in this guide, particularly the SRB and MTT assays, provide robust and reproducible means for initial screening. Further investigations are warranted to elucidate the precise mechanisms of action, including the signaling pathways involved in inducing cell death, to advance these compounds as potential therapeutic agents.

References

The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Prominence in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth review of the 1,3,4-thiadiazole core, focusing on its synthesis, diverse pharmacological applications, and the underlying molecular mechanisms.

Core Synthesis and Derivatization

The synthesis of the 1,3,4-thiadiazole ring is often achieved through the cyclization of thiosemicarbazides with various reagents. A common and efficient method involves the reaction of a carboxylic acid and a thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1] The versatility of this synthesis allows for the introduction of a wide range of substituents at the 2 and 5 positions of the thiadiazole ring, enabling the fine-tuning of its biological activity.

One of the most widely synthesized and biologically active classes is the 2-amino-5-substituted-1,3,4-thiadiazoles. These are typically prepared by reacting thiosemicarbazide with a substituted carboxylic acid.[2] Further modifications of the amino group and the substituent at the 5-position have led to a vast library of derivatives with a broad spectrum of pharmacological actions.

Diverse Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This broad spectrum of activity is attributed to the unique electronic and structural features of the thiadiazole ring, which can interact with various biological targets.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[3] Their mechanism of action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

Signaling Pathways Involved in Anticancer Activity:

Several critical signaling pathways are implicated in the anticancer effects of 1,3,4-thiadiazole derivatives. These compounds have been shown to interfere with pro-survival pathways that are often dysregulated in cancer cells.

-